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Compound of Interest

Compound Name: 3,5-Dimethoxycinnamic acid

Cat. No.: B3421049 Get Quote

This document provides an in-depth technical analysis of the spectroscopic data for trans-3,5-
Dimethoxycinnamic acid (CAS: 16909-11-8), a key intermediate in organic synthesis and a

member of the diverse family of cinnamic acids.[1] This guide is intended for researchers,

chemists, and drug development professionals who rely on precise molecular characterization

for quality control, reaction monitoring, and structural elucidation. We will explore the theoretical

underpinnings and practical interpretation of Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Ultraviolet-Visible (UV-Vis) spectroscopy as applied to this molecule.

Molecular Structure and Spectroscopic Overview
trans-3,5-Dimethoxycinnamic acid (C₁₁H₁₂O₄, Molar Mass: 208.21 g/mol ) possesses a well-

defined structure featuring several key functional groups that give rise to a distinct

spectroscopic fingerprint.[2] The molecule contains a 1,3,5-trisubstituted aromatic ring, two

methoxy groups, a trans-configured carbon-carbon double bond (alkene), and a carboxylic acid

moiety. Each of these components contributes uniquely to the NMR, IR, and UV-Vis spectra,

allowing for unambiguous identification and assessment of purity.

The following sections will deconstruct the spectroscopic data, explaining the causality behind

experimental choices and providing field-proven insights into data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Probing the Core Skeleton
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NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of

an organic molecule. For 3,5-Dimethoxycinnamic acid, both ¹H (proton) and ¹³C (carbon)

NMR provide complementary information to confirm the structural integrity.

Disclaimer:Experimentally derived and fully assigned NMR spectra for this specific compound

are not readily available in publicly accessible databases as of the last search. The following

analysis is a prediction based on established chemical shift theory, substituent effects, and data

from structurally analogous compounds. These predictions provide a robust framework for

interpreting experimentally acquired data.

Predicted ¹H NMR Analysis
The ¹H NMR spectrum is anticipated to display five distinct signals, each corresponding to a

unique proton environment in the molecule. The choice of a deuterated solvent like DMSO-d₆

or CDCl₃ is critical; DMSO-d₆ is often preferred for carboxylic acids due to its ability to

solubilize the compound and clearly resolve the acidic proton.[3]
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Predicted Shift
(δ, ppm)

Multiplicity Integration Assignment
Rationale &
Insights

~12.5 Broad Singlet 1H -COOH

Carboxylic acid

protons are

highly deshielded

and often appear

as a broad signal

due to hydrogen

bonding and

chemical

exchange. Its

position is

solvent and

concentration-

dependent.[4]

~7.60 Doublet 1H H-β

This vinylic

proton is

deshielded by

the adjacent

aromatic ring and

the carbonyl

group. It couples

with H-α,

showing a

characteristic

trans coupling

constant (J ≈ 16

Hz).[5]

~6.75 Doublet (d) or

Triplet (t)

2H H-2, H-6 These two

aromatic protons

are chemically

equivalent due to

molecular

symmetry. They

are deshielded

by the methoxy
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groups and will

show a small

coupling (J ≈ 2-3

Hz) to H-4,

appearing as a

doublet or a

narrow triplet.

~6.55
Triplet (t) or

Multiplet (m)
1H H-4

This aromatic

proton is situated

between two

methoxy groups.

It will couple with

the two

equivalent H-

2/H-6 protons,

appearing as a

triplet (J ≈ 2-3

Hz).

~6.45 Doublet 1H H-α

This vinylic

proton is

adjacent to the

electron-

withdrawing

carbonyl group. It

couples with H-β

with a large trans

coupling

constant (J ≈ 16

Hz).[5]

~3.80 Singlet 6H -OCH₃ The six protons

of the two

methoxy groups

are chemically

equivalent and

magnetically

isolated,
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resulting in a

sharp, strong

singlet.

Diagram: Predicted ¹H NMR Assignments for 3,5-Dimethoxycinnamic Acid

Caption: Predicted ¹H NMR chemical shifts for 3,5-Dimethoxycinnamic acid.

Predicted ¹³C NMR Analysis
The proton-decoupled ¹³C NMR spectrum is expected to show 9 distinct signals, as mandated

by the molecule's symmetry (the two methoxy carbons are equivalent, as are the C-2/C-6 and

C-3/C-5 aromatic carbons). Chemical shifts are predicted relative to TMS at 0 ppm.[6][7]
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Predicted Shift (δ, ppm) Assignment Rationale & Insights

~168 C=O

The carbonyl carbon of the

carboxylic acid is significantly

deshielded and appears far

downfield.

~161 C-3, C-5

Aromatic carbons directly

attached to the electron-

donating methoxy groups are

highly deshielded.

~145 C-β

The vinylic carbon further from

the carbonyl group appears

downfield.

~136 C-1

The quaternary aromatic

carbon to which the acrylic

acid side chain is attached.

~118 C-α

The vinylic carbon alpha to the

carbonyl group is shielded

relative to C-β.

~107 C-2, C-6

These aromatic carbons are

ortho to the methoxy groups

and are shielded.

~103 C-4

This aromatic carbon, situated

between two methoxy groups,

is expected to be the most

shielded of the aromatic

carbons.

~56 -OCH₃

The carbon atoms of the

methoxy groups are highly

shielded and appear far

upfield.

Experimental Protocol for NMR Spectroscopy
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A self-validating protocol ensures reproducibility and accuracy.

Sample Preparation: Accurately weigh ~10-20 mg of 3,5-Dimethoxycinnamic acid and

dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean,

dry NMR tube. Ensure complete dissolution, using gentle vortexing if necessary.

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane

(TMS), to the solution to serve as the 0 ppm reference point.[8]

Instrument Setup: Place the NMR tube in the spectrometer. The instrument (e.g., a 300 or

500 MHz spectrometer) should be properly tuned and shimmed to ensure a homogeneous

magnetic field and high-resolution spectra.[9]

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse

experiment. A sufficient number of scans (typically 8-16) should be averaged to achieve an

adequate signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. Due to the low

natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer

relaxation delay may be required to obtain a good quality spectrum.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform. Phase and baseline correct the resulting spectrum. Integrate the ¹H NMR signals

and calibrate the chemical shift scale to the TMS reference at 0 ppm.

Infrared (IR) Spectroscopy: Identifying Functional
Groups
IR spectroscopy excels at identifying the functional groups within a molecule by measuring the

absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 3,5-
Dimethoxycinnamic acid is dominated by features from the carboxylic acid, the aromatic ring,

and the alkene moiety. An experimental FTIR spectrum in a mull is available from Sigma-

Aldrich.[10]
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Wavenumber
(cm⁻¹)

Vibration Type Intensity Functional Group

3300–2500 O-H stretch Broad, Strong Carboxylic Acid

~3000 C-H stretch (sp²) Medium Aromatic & Vinylic

~2950, ~2850 C-H stretch (sp³) Medium-Weak Methoxy (-OCH₃)

~1700-1680 C=O stretch Strong, Sharp
Carboxylic Acid

(conjugated)

~1640 C=C stretch Medium Alkene (vinylic)

~1600, ~1500 C=C stretch Medium-Strong Aromatic Ring

~1250, ~1050 C-O stretch Strong
Aryl Ether (-O-CH₃) &

Acid

Interpretation of Key IR Bands
O-H Stretch (3300–2500 cm⁻¹): The most characteristic feature of a carboxylic acid is the

extremely broad absorption band for the O-H stretch. This broadening is a direct result of

extensive intermolecular hydrogen bonding, which creates a wide range of bond strengths

and corresponding vibrational frequencies.

C=O Stretch (~1690 cm⁻¹): The carbonyl stretch appears as a very strong and sharp peak.

Its position below 1700 cm⁻¹ is indicative of conjugation with both the alkene and the

aromatic ring, which delocalizes electron density and weakens the C=O double bond.

C=C Stretches (~1640, 1600, 1500 cm⁻¹): The spectrum shows distinct peaks for the alkene

C=C stretch and the aromatic ring C=C stretches, confirming the presence of unsaturation.

C-O Stretches (~1250, 1050 cm⁻¹): Strong absorptions in this fingerprint region correspond

to the C-O stretching vibrations of the aryl ether (methoxy) groups and the carboxylic acid.

Diagram: Key IR Vibrational Modes of 3,5-Dimethoxycinnamic Acid
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3,5-Dimethoxycinnamic Acid
Structure

O-H Stretch
(3300-2500 cm⁻¹)

C=O Stretch
(~1690 cm⁻¹)

C=C Stretches
(~1640-1500 cm⁻¹)

C-O Stretch
(~1250-1050 cm⁻¹)

Click to download full resolution via product page

Caption: Correlation of functional groups to their IR absorption regions.

Experimental Protocol for IR Spectroscopy (KBr Pellet)
Sample Preparation: Grind 1-2 mg of dry 3,5-Dimethoxycinnamic acid with ~100-200 mg of

dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a

fine, homogeneous powder is obtained.

Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to

form a thin, transparent or translucent KBr pellet. The quality of the pellet is crucial; an

opaque or cracked pellet will scatter the IR beam and produce a poor-quality spectrum.

Background Scan: Place the empty sample holder in the FTIR spectrometer and run a

background scan. This measures the spectrum of the atmospheric components (e.g., CO₂,

H₂O) and the instrument itself, which will be subtracted from the sample spectrum.

Sample Scan: Place the KBr pellet in the sample holder and acquire the IR spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is

analyzed to identify the characteristic absorption bands.
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Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing
the Chromophore
UV-Vis spectroscopy provides information about the conjugated electronic system within a

molecule. The chromophore of 3,5-Dimethoxycinnamic acid comprises the aromatic ring

conjugated with the acrylic acid moiety. This extended π-system allows for π → π* electronic

transitions upon absorption of UV radiation.

Spectral Interpretation
Analysis of the compound via HPLC-MS has shown UV absorbance between 205 nm and 310

nm.[11] Aromatic cinnamic acids typically display two major absorption bands. For 3,5-
Dimethoxycinnamic acid in a polar solvent like methanol, the spectrum is expected to show:

A primary, high-energy absorption band (λ_max) around 220-240 nm.

A secondary, lower-energy absorption band (λ_max) around 290-310 nm. This band is

characteristic of the extended conjugation between the benzene ring and the propenoic acid

side chain. The methoxy groups, acting as auxochromes, typically cause a bathochromic

(red) shift to longer wavelengths compared to unsubstituted cinnamic acid.

Predicted λ_max (nm) Electronic Transition Chromophore

~290-310 π → π*
Benzene ring conjugated with

C=C and C=O

Diagram: UV-Vis Chromophore and Electronic Transition
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Caption: The π → π* electronic transition responsible for UV absorption.

Experimental Protocol for UV-Vis Spectroscopy
Solvent Selection: Choose a UV-transparent solvent in the desired analytical range.

Methanol or ethanol are common choices as they do not absorb significantly above 210 nm.

Stock Solution Preparation: Prepare a stock solution of 3,5-Dimethoxycinnamic acid of

known concentration (e.g., 1 mg/mL) in the chosen solvent.

Dilution: Prepare a dilute solution from the stock solution to ensure the absorbance falls

within the linear range of the instrument (typically 0.1 to 1.0 AU).

Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the

spectrophotometer. This is used to zero the instrument or as a reference scan.
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Sample Measurement: Rinse and fill a second quartz cuvette with the diluted sample

solution. Place it in the sample holder and record the absorption spectrum over the desired

wavelength range (e.g., 200-400 nm).

Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max). If the

concentration and path length are known, the molar absorptivity (ε) can be calculated using

the Beer-Lambert Law (A = εcl).

Summary and Conclusion
The combination of NMR, IR, and UV-Vis spectroscopy provides a comprehensive and

definitive characterization of 3,5-Dimethoxycinnamic acid. IR spectroscopy rapidly confirms

the presence of key carboxylic acid and aromatic functional groups. UV-Vis spectroscopy

verifies the conjugated π-electron system. Finally, NMR spectroscopy provides the ultimate

structural proof, mapping out the complete carbon-hydrogen framework. This guide outlines the

expected spectral features and provides robust protocols to enable researchers to confidently

acquire and interpret high-quality data for this compound, ensuring the integrity and success of

their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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